Technical Monograph: Methyltetrazine-PEG24-amine HCl Salt
Technical Monograph: Methyltetrazine-PEG24-amine HCl Salt
Advanced Linker Technology for Bioorthogonal Chemistry & Antibody-Drug Conjugates
Executive Summary
Methyltetrazine-PEG24-amine HCl salt is a high-performance heterobifunctional linker designed for the precise construction of Antibody-Drug Conjugates (ADCs), PROTACs, and theranostic agents. It bridges the gap between biological stability and chemical reactivity by utilizing a Methyltetrazine headgroup—optimized for serum stability—and a PEG24 spacer that provides critical hydrophilicity to mask hydrophobic payloads.
This guide details the physicochemical properties, reaction kinetics, and validated protocols for deploying this reagent in high-stakes drug development workflows.
Chemical Architecture & Properties[1][2][3]
The molecule is a tripartite system engineered to solve specific bioconjugation challenges.
Structural Components[4][5]
-
Methyltetrazine (Me-Tz) Headgroup:
-
Function: Acts as the diene in the Inverse Electron-Demand Diels-Alder (iEDDA) reaction.[1]
-
Advantage:[2][3][4][5][6][7][8] Unlike Hydrogen-tetrazines (which are faster but unstable in serum) or Phenyl-tetrazines (sterically hindered), the Methyl-tetrazine offers the optimal trade-off: it remains stable in physiological media for days while maintaining rapid kinetics (
) with Trans-Cyclooctene (TCO).
-
-
PEG24 Spacer (Polyethylene Glycol, 24 units):
-
Function: A long, discrete hydrophilic chain (~24 ethylene glycol units).
-
Advantage:[2][3][4][5][6][7][8] Short PEGs (PEG4) often fail to prevent aggregation when conjugating highly hydrophobic toxins (e.g., PBD dimers, MMAE). The PEG24 "shield" effectively solubilizes the payload, improving the Pharmacokinetics (PK) profile by reducing non-specific uptake and hepatic clearance.
-
-
Primary Amine (-NH₂ · HCl):
-
Function: A reactive handle for conjugation to activated esters (NHS, PFP) or carboxylic acids.[7]
-
Form: Supplied as the Hydrochloride (HCl) salt to prevent oxidation and enhance water solubility during reconstitution.
-
Physicochemical Specifications
| Property | Specification |
| Chemical Name | Methyltetrazine-O-PEG24-amine Hydrochloride |
| CAS Number | 2353410-18-9 (Free base ref) |
| Molecular Weight | ~1244.5 Da |
| Formula | |
| Appearance | Pink to Red Solid (Characteristic of Tetrazines) |
| Solubility | Water, DMSO, DMF, Methanol |
| Reactive Group | Primary Amine (Target: NHS Esters, Carboxyls) |
| Click Partner | Trans-Cyclooctene (TCO), Norbornene |
Mechanism of Action: The iEDDA Reaction
The core utility of this reagent lies in the Inverse Electron-Demand Diels-Alder (iEDDA) cycloaddition.[3][7] This bioorthogonal reaction is catalyst-free, irreversible, and proceeds rapidly in complex biological milieus (cell lysate, serum, whole blood).
Reaction Kinetics
The reaction involves the coupling of the electron-deficient tetrazine with a strained dienophile (TCO).
-
Step 1 (Rate Limiting): The Tetrazine and TCO undergo a [4+2] cycloaddition to form a bicyclic intermediate.
-
Step 2 (Irreversible): Nitrogen gas (
) is expelled (retro-Diels-Alder), driving the reaction to completion and forming a stable dihydropyridazine adduct.
Mechanistic Diagram
The following diagram illustrates the pathway from the initial PEG-Amine conjugation to the final Click reaction.
Caption: Workflow showing the conjugation of the linker to an antibody, followed by the specific iEDDA click reaction with a TCO-modified payload.
Applications in Drug Development[1][3][9]
Antibody-Drug Conjugates (ADCs)
Hydrophobic payloads (e.g., Auristatins, Maytansinoids) often cause ADCs to aggregate, leading to rapid hepatic clearance and immunogenicity.[9]
-
The PEG24 Solution: The long PEG chain acts as a "solubility shield."[10] By attaching the linker, the overall hydrophilicity of the antibody surface is maintained even when loaded with hydrophobic drugs.
-
Benefit: Increases the Drug-to-Antibody Ratio (DAR) potential without compromising stability.[5]
Pre-Targeting Imaging
In radioimmunotherapy, circulating antibodies cause high background radiation.
-
Strategy:
-
Inject Ab-PEG24-MeTz (long circulation, accumulates in tumor).
-
Wait for blood clearance.
-
Inject small TCO-Radionuclide (fast clearance).
-
In vivo click reaction occurs at the tumor site.
-
-
Role of PEG24: Extends the half-life of the antibody conjugate and reduces immunogenic response to the tetrazine hapten.
Experimental Protocol: Conjugation to NHS-Antibody
Objective: Conjugate Methyltetrazine-PEG24-amine to an antibody via NHS-ester activation. Prerequisite: The antibody must have available lysine residues or be modified with an NHS-ester crosslinker (e.g., if using the amine to react with a carboxyl-activated drug, the flow is reversed. Below is the protocol for reacting the amine of the linker with an NHS-activated target).
Note: If conjugating the Amine-linker to a Carboxyl-protein, you must first activate the protein with EDC/NHS.
Materials
-
Methyltetrazine-PEG24-amine HCl salt.
-
Target Antibody (in amine-free buffer, e.g., PBS, pH 7.2–8.0).[7]
-
BS3 or similar homobifunctional NHS crosslinker (if bridging two amines) OR an activated NHS-ester payload.
-
Critical: Anhydrous DMSO or DMF.
-
Desalting columns (e.g., Zeba Spin, 7K MWCO).
Step-by-Step Workflow
-
Preparation of Linker Stock:
-
Dissolve Methyltetrazine-PEG24-amine HCl in anhydrous DMSO to a concentration of 10–50 mM .
-
Expert Insight: Do not store this solution long-term; prepare fresh to prevent hydrolysis or oxidation.
-
-
Activation of Target (If applicable):
-
If the target is a Carboxylic Acid (e.g., a drug molecule): Activate with EDC (1.5 eq) and NHS (1.5 eq) in dry DMF for 30 mins to generate the NHS-ester.
-
If the target is an Antibody: Ensure it is in PBS (pH 7.4) . Avoid Tris or Glycine buffers (primary amines compete).[11]
-
-
Conjugation Reaction:
-
Add the Methyltetrazine-PEG24-amine solution to the activated target.
-
Molar Ratio: Use 5–20 molar excess of the linker over the antibody/protein.[7][12]
-
Organic Solvent Limit: Keep final DMSO/DMF concentration <10% (v/v) to prevent protein denaturation.
-
Incubate at Room Temperature for 2–4 hours or 4°C overnight with gentle rotation.
-
-
Quenching:
-
Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.
-
Reason: Tris contains amines that scavenge any remaining unreacted NHS esters.
-
-
Purification:
-
Remove excess unreacted linker using a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.
-
Validation: Measure Absorbance at 280 nm (Protein) and 520 nm (Methyltetrazine characteristic peak) to calculate the Degree of Labeling (DOL).
-
Storage & Stability Guidelines
Tetrazines are inherently reactive species. Proper handling is non-negotiable for assay reproducibility.
-
Solid State: Store at -20°C under desiccant. Stable for >1 year.
-
Solution: Methyltetrazine is more stable than H-tetrazine, but stock solutions in DMSO/DMF should be used immediately.
-
Light Sensitivity: Protect from direct light (tetrazines can photo-degrade).
-
pH Sensitivity: Avoid highly acidic (< pH 4) or basic (> pH 9) conditions for prolonged periods.
References
-
BenchChem. A Comparative Analysis of Methyltetrazine-amine and Tetrazine-amine for Bioorthogonal Applications. (2025).[5][9] Link
-
National Institutes of Health (PMC). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes. (2022).[13] Link
-
BroadPharm. PEG NHS Ester Conjugation Protocol.Link
-
Vector Laboratories. Methyltetrazine-PEG4-NHS Ester Technical Guide.Link
-
MedChemExpress. Methyltetrazine-PEG24-amine Product Datasheet & PROTAC Applications.Link
-
Sigma-Aldrich. Methyltetrazine-amine hydrochloride Safety & Properties.[8]Link
Sources
- 1. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. chemimpex.com [chemimpex.com]
- 5. labinsights.nl [labinsights.nl]
- 6. precisepeg.com [precisepeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methyltetrazine-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 9. acs.figshare.com [acs.figshare.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. broadpharm.com [broadpharm.com]
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- 13. pubs.acs.org [pubs.acs.org]
